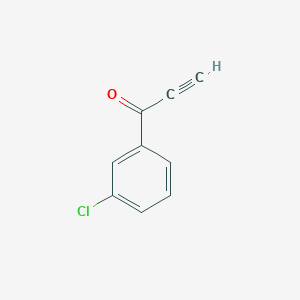

1-(3-Chlorophenyl)prop-2-yn-1-one

Description

Contextualization of Ynone Chemistry and their Synthetic Utility

Ynones, also known as α,β-acetylenic ketones, are a class of organic compounds characterized by the presence of a carbon-carbon triple bond conjugated to a ketone. chemicalbook.compharmaffiliates.com This unique arrangement of functional groups makes ynones exceptionally versatile and reactive intermediates in organic synthesis. chemicalbook.com Their bifunctional nature, possessing both an electrophilic carbonyl carbon and an electrophilic alkyne, allows them to participate in a wide array of chemical transformations. pharmaffiliates.com

The synthetic utility of ynones is extensive. They serve as valuable three-carbon building blocks for the synthesis of diverse and complex molecules, including a wide range of heterocycles like pyrazoles, isoxazoles, and quinolines. pharmaffiliates.comnih.gov Furthermore, ynones are key intermediates in the total synthesis of natural products and have been instrumental in creating intricate molecular frameworks in compounds such as alkaloids and terpenes. nih.govnih.gov Their reactivity enables atom-economical processes like cyclizations and rearrangements, making them powerful tools for generating molecular diversity. nih.gov The ability to undergo transformations such as Michael additions, cycloadditions, and transition-metal-catalyzed reactions underscores their significance as foundational synthons in both medicinal and materials chemistry. nih.govsigmaaldrich.com

Significance of the 1-(3-Chlorophenyl)prop-2-yn-1-one Structural Motif as a Privileged Scaffold

The structure of this compound can be considered a privileged scaffold, a concept referring to molecular frameworks that are capable of binding to multiple biological targets. This significance arises from the combination of its two principal components: the ynone functional group and the 3-chlorophenyl moiety.

The ynone portion, as established, is a highly versatile reactive handle, enabling chemists to construct a multitude of more complex structures. nih.gov The 3-chlorophenyl group, however, is particularly noteworthy in medicinal chemistry. This motif is found in numerous approved drugs, especially those targeting the central nervous system. For instance, 1-(3-chlorophenyl)piperazine (B195711) (mCPP) is a known metabolite of the widely prescribed antidepressant drug trazodone (B27368) and has been investigated for its own serotonergic activity. pharmaffiliates.com Similarly, the highly successful antidepressant and smoking cessation aid, bupropion, is chemically an aminoketone featuring a 3-chlorophenyl ring. The related antidepressant nefazodone (B1678010) also contains the 3-chlorophenylpiperazine structure. The prevalence of the 3-chlorophenyl group in these neuropharmacological agents suggests that its electronic and lipophilic properties are conducive to favorable interactions with biological targets. The chlorine atom can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, often enhancing metabolic stability or receptor binding affinity.

Research Trajectories and Objectives Pertaining to this compound

Research involving this compound is primarily focused on its role as a synthetic intermediate. The objectives can be broadly categorized into its synthesis and its subsequent elaboration into more complex, high-value molecules.

Synthetic Objectives: The most direct and widely used method for preparing ynones is the Sonogashira cross-coupling reaction. nih.govsigmaaldrich.com This reaction typically involves the palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. sigmaaldrich.com For the synthesis of this compound, the established trajectory involves the coupling of an activated derivative of 3-chlorobenzoic acid, such as 3-chlorobenzoyl chloride, with a terminal alkyne. This method is highly efficient for forming the crucial C(sp²)-C(sp) bond. sigmaaldrich.com

Application-Focused Objectives: Once synthesized, the principal research goal is to utilize this compound as a foundational building block. A major research trajectory is its use in cycloaddition reactions to generate diverse heterocyclic systems. As a highly reactive dienophile and dipolarophile, it can readily participate in reactions like:

[3+2] Cycloadditions: Reaction with 1,3-dipoles (like azides or nitrile oxides) to form five-membered heterocycles such as triazoles and isoxazoles.

Diels-Alder [4+2] Cycloadditions: Reaction with dienes to construct six-membered carbocyclic and heterocyclic rings.

The overarching objective of these trajectories is the synthesis of novel and diverse libraries of compounds. Given the established pharmacological relevance of the 3-chlorophenyl motif, the resulting complex molecules are prime candidates for biological screening, particularly in the pursuit of new therapeutic agents. pharmaffiliates.com For example, the base-catalyzed intramolecular cyclization of related amino-ynones has been shown to produce pyrrol-3-ones, which are highly sought-after heterocyclic cores in drug discovery.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 33899-25-1 chemicalbook.com |

| Molecular Formula | C₉H₅ClO |

| Molecular Weight | 164.59 g/mol |

| IUPAC Name | This compound |

Note: Data sourced from ChemicalBook, based on available literature. chemicalbook.com

Table 2: Representative Synthesis via Sonogashira Coupling

| Reactants | Catalysts & Conditions | Product |

| 3-Chlorobenzoyl chloride + Terminal Alkyne (e.g., Ethynyltrimethylsilane) | Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper(I) Co-catalyst (e.g., CuI), Amine Base (e.g., Triethylamine), Anhydrous Solvent | This compound |

This table represents a generalized scheme for the acyl Sonogashira reaction, a standard method for ynone synthesis. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)prop-2-yn-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEAMNKSXOWMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Investigation of Synthetic Methodologies for 1 3 Chlorophenyl Prop 2 Yn 1 One

Strategies for Carbonyl-Alkyne Core Construction in Aryl Ynones

The formation of the ynone functionality, characterized by a ketone conjugated with a carbon-carbon triple bond, is central to the synthesis of the target compound. Several powerful catalytic and oxidative methods have been developed for this purpose.

Palladium/Copper-Catalyzed Acylative Coupling Reactions

A prominent and widely utilized method for the synthesis of ynones is the Sonogashira cross-coupling reaction. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, or in the context of ynone synthesis, an acyl chloride. mdpi.comnih.gov The synthesis of 1-(3-chlorophenyl)prop-2-yn-1-one can be envisioned through the coupling of 3-chlorobenzoyl chloride with a suitable terminal alkyne, such as ethynyltrimethylsilane, followed by desilylation, or directly with acetylene (B1199291) gas. The reaction is co-catalyzed by palladium and copper complexes. libretexts.orgwikipedia.org

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. youtube.com The palladium(0) catalyst undergoes oxidative addition with the acyl chloride. Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the ynone product and regenerates the palladium(0) catalyst. youtube.com

A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly employed, often in conjunction with a copper(I) salt like CuI. libretexts.orgmdpi.com The reaction is typically carried out in the presence of an amine base, which serves to neutralize the hydrogen halide byproduct. organic-chemistry.org

Table 1: Key Components in Palladium/Copper-Catalyzed Acylative Coupling

| Component | Role | Examples |

| Palladium Catalyst | Main catalyst for cross-coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ libretexts.org |

| Copper Co-catalyst | Activates the terminal alkyne | CuI wikipedia.orgmdpi.com |

| Acyl Source | Provides the carbonyl group and aryl moiety | 3-Chlorobenzoyl chloride |

| Alkyne Source | Provides the alkyne moiety | Phenylacetylene, Ethynyltrimethylsilane |

| Base | Neutralizes acidic byproducts | Triethylamine, Diethylamine organic-chemistry.org |

| Solvent | Reaction medium | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |

Oxidative Transformations of Propargylic Alcohols to Ynones

An alternative and powerful strategy for the synthesis of ynones involves the oxidation of the corresponding propargylic alcohols. organic-chemistry.orgorganic-chemistry.org For the synthesis of this compound, the precursor would be 1-(3-chlorophenyl)prop-2-yn-1-ol. This approach is advantageous as propargylic alcohols are readily accessible through the nucleophilic addition of an acetylide to an aldehyde.

The oxidation of propargylic alcohols can proceed through various mechanistic pathways depending on the oxidant employed. For instance, some oxidations are believed to involve radical processes. acs.org Control experiments in some studies have indicated that the reaction may be initiated by light, suggesting the involvement of radical intermediates. acs.org In other cases, the mechanism may involve the formation of a coordination complex between the alcohol and the metal oxidant, followed by electron transfer steps to generate the carbonyl group. core.ac.uk The specific pathway influences the reaction conditions and the selectivity of the oxidation.

A range of oxidizing agents have been successfully employed for the conversion of propargylic alcohols to ynones. The choice of oxidant is crucial and can affect the reaction efficiency, selectivity, and substrate scope.

Manganese Dioxide (MnO₂): Activated manganese dioxide is a classic and widely used reagent for the selective oxidation of allylic and propargylic alcohols. core.ac.ukrsc.org It is a heterogeneous oxidant, which simplifies the work-up procedure as it can be removed by filtration.

N-Iodosuccinimide (NIS): NIS has been reported as a mild and effective reagent for the oxidation of propargylic alcohols to ynones. organic-chemistry.orgacs.org These reactions often proceed under neutral conditions and tolerate a variety of functional groups.

Iron(III) Nitrate (B79036)/TEMPO System: A combination of iron(III) nitrate nonahydrate, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride under an aerobic atmosphere provides a practical and environmentally friendly method for the oxidation of propargylic alcohols. organic-chemistry.org This system uses molecular oxygen as the terminal oxidant. organic-chemistry.org

Other Reagents: Other oxidizing systems, including those based on chromium (e.g., PCC, PDC) and hypervalent iodine compounds (e.g., Dess-Martin periodinane), are also effective for this transformation.

Table 2: Comparison of Oxidizing Agents for Propargylic Alcohol Oxidation

| Oxidizing Agent | Advantages | Disadvantages |

| Manganese Dioxide (MnO₂) | Mild, selective for allylic/propargylic alcohols, easy work-up | Often requires a large excess of reagent |

| N-Iodosuccinimide (NIS) | Mild conditions, good functional group tolerance | Can be expensive |

| Fe(NO₃)₃/TEMPO/O₂ | Catalytic, uses air as the oxidant, environmentally friendly | May require optimization for different substrates |

| Chromium-based reagents | High efficiency | Toxicity and waste disposal issues |

| Dess-Martin Periodinane | Mild, high yielding | Can be explosive under certain conditions, produces iodinane byproduct |

Multicomponent and One-Pot Synthetic Approaches

Multicomponent and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several such strategies have been developed for the synthesis of ynones and related structures. nih.gov

One notable one-pot approach involves the tandem Seyferth-Gilbert homologation of an aldehyde followed by a copper-free Sonogashira coupling. organic-chemistry.org In the context of synthesizing the target molecule, this could potentially involve reacting 3-chlorobenzaldehyde (B42229) with the Bestmann-Ohira reagent to generate a terminal alkyne in situ, which is then coupled with an appropriate aryl halide. organic-chemistry.org

Another strategy involves the carbonylation of organohalides. While often requiring gaseous carbon monoxide, methods using CO surrogates are being developed. nih.gov A one-pot process for the synthesis of ynones from α-keto acids and 1-iodoalkynes has also been reported, proceeding through a cycloaddition and subsequent ring-opening reaction. rsc.org

Derivatization from Precursors and Halogenation Techniques

The synthesis of this compound can also be approached through the derivatization of pre-existing molecules. This can involve either the introduction of the chloro substituent onto an aromatic ring or the modification of a terminal alkyne.

A common precursor for the synthesis of 3-substituted phenyl ketones is 3'-chloroacetophenone. chemicalbook.com This compound can be further elaborated to introduce the alkyne functionality.

For the derivatization of a terminal alkyne, electrophilic halogenation is a key transformation. The direct halogenation of a terminal alkyne, such as phenylacetylene, can be achieved using various halogenating agents. N-Chlorosuccinimide (NCS) is a common reagent for the introduction of a chlorine atom onto the terminal carbon of an alkyne. lnu.edu.cn This reaction can be activated by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). lnu.edu.cn Enzymatic halogenation of terminal alkynes has also been reported, offering a high degree of selectivity. nih.gov

Synthesis of 1-(3-Chlorophenyl)prop-2-yn-1-ol as a Key Precursor

The synthesis of the propargyl alcohol, 1-(3-chlorophenyl)prop-2-yn-1-ol, represents a critical step in the pathway to obtaining this compound. This precursor is commonly prepared through the nucleophilic addition of an acetylene anion to 3-chlorobenzaldehyde.

A prevalent method involves the use of a Grignard reagent, such as ethylmagnesium bromide, to deprotonate a terminal alkyne like phenylacetylene. sciencemadness.org This generates a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically conducted in an anhydrous ether solvent under an inert atmosphere to prevent quenching of the Grignar reagent. sciencemadness.org Following the addition, an aqueous workup protonates the resulting alkoxide to yield the desired propargyl alcohol.

Alternatively, organolithium reagents can be employed to deprotonate the alkyne. For instance, n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) effectively generates the lithium acetylide, which then reacts with the aldehyde. rsc.org

The subsequent and final step to achieve the target ynone is the oxidation of the secondary alcohol, 1-(3-chlorophenyl)prop-2-yn-1-ol. Various oxidizing agents can be utilized for this transformation, with common choices including manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane. The selection of the oxidant often depends on the scale of the reaction and the desired purity of the final product.

Strategies for Introducing the 3-Chlorophenyl Moiety

The incorporation of the 3-chlorophenyl group is a fundamental aspect of the synthesis of this compound and its precursors. Several powerful cross-coupling reactions are instrumental in achieving this.

The Sonogashira coupling reaction is a cornerstone for forming the C(sp²)-C(sp) bond, directly connecting the 3-chlorophenyl group to the alkyne backbone. libretexts.org This palladium-catalyzed reaction, often co-catalyzed by a copper(I) salt, couples a terminal alkyne with an aryl halide. libretexts.orgmdpi.com In the context of synthesizing the target ynone, this could involve coupling a suitable propargyl alcohol derivative with 1-bromo-3-chlorobenzene (B44181) or 1-iodo-3-chlorobenzene. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and a base, for instance, an amine like triethylamine. rsc.orgmdpi.com Modern advancements have also led to the development of copper-free Sonogashira reactions, which can offer advantages in terms of reduced homocoupling of the alkyne and easier purification. nih.govbeilstein-journals.org

Another strategy involves the reaction of an organometallic reagent bearing the 3-chlorophenyl group with a suitable electrophile. For example, 3-chlorophenylmagnesium bromide, a Grignard reagent, can be prepared from 1-bromo-3-chlorobenzene and magnesium metal. This nucleophilic reagent can then be reacted with an appropriate acyl chloride or other carbonyl compound to introduce the 3-chlorophenyl ketone moiety.

Table 1: Summary of Synthetic Strategies

| Strategy | Key Reaction | Reactants | Reagents/Catalysts | Product |

|---|---|---|---|---|

| Precursor Synthesis | Nucleophilic Addition | 3-Chlorobenzaldehyde, Acetylene source | Grignard reagent or Organolithium reagent | 1-(3-Chlorophenyl)prop-2-yn-1-ol |

| Oxidation | Oxidation of Alcohol | 1-(3-Chlorophenyl)prop-2-yn-1-ol | MnO₂, PCC, or Dess-Martin periodinane | This compound |

| Aryl-Alkyne Coupling | Sonogashira Coupling | Terminal alkyne, 1-Halo-3-chlorobenzene | Pd catalyst, Cu(I) salt (optional), Base | Aryl-substituted alkyne |

| Organometallic Addition | Grignard Reaction | 3-Chlorophenylmagnesium bromide, Acyl chloride | - | 1-(3-Chlorophenyl)ketone derivative |

Elucidation of Chemical Reactivity and Advanced Mechanistic Studies of 1 3 Chlorophenyl Prop 2 Yn 1 One

Intrinsic Reactivity Profile of the Conjugated Ynone System (C≡C–C=O)

The reactivity of 1-(3-chlorophenyl)prop-2-yn-1-one is dominated by the conjugated C≡C–C=O system. This conjugation results in the delocalization of π-electrons across the alkyne and carbonyl moieties, which significantly influences the molecule's electronic properties and reaction pathways. The electron-withdrawing nature of the carbonyl group polarizes the triple bond, rendering the β-carbon atom electrophilic and susceptible to nucleophilic attack. This is a characteristic feature of α,β-ynones.

The conjugated system acts as a bifunctional electrophile. Nucleophiles can attack at two primary sites:

The carbonyl carbon: This leads to 1,2-addition products, typical of ketone reactivity.

The β-alkynyl carbon: This results in a 1,4-conjugate addition (Michael addition), a common pathway for conjugated systems.

The presence of the 3-chlorophenyl group, an electron-withdrawing substituent on the aromatic ring, further enhances the electrophilicity of the entire conjugated system. The interplay between these electronic factors dictates the regioselectivity of various reactions. The ynone structure is a key synthon for creating a wide array of more complex molecules, including various heterocyclic compounds. acs.org

Cycloaddition Reactions and Their Regioselectivity

Cycloaddition reactions are powerful tools for constructing cyclic systems, and the ynone moiety in this compound serves as an excellent dipolarophile or dienophile. These reactions are often highly regioselective, a consequence of the electronic and steric properties of the conjugated system.

The [3+2] dipolar cycloaddition, particularly the Huisgen cycloaddition between an azide (B81097) and an alkyne, is a cornerstone of click chemistry and a primary method for synthesizing 1,2,3-triazoles. wikipedia.org Substituted azides readily undergo cycloadditions with alkynes to form stable, aromatic 1,2,3-triazoles. youtube.com For an unsymmetrical ynone like this compound, the reaction with an azide can theoretically yield two regioisomers.

The regioselectivity is governed by the electronic properties of the reactants. Generally, in reactions of ynones with azides, the electron-withdrawing carbonyl group directs the substitution pattern. clockss.org The reaction of this compound with an organic azide is expected to produce a mixture of 1,4- and 1,5-disubstituted triazoles, with the major product depending on the specific azide and reaction conditions (thermal vs. catalyzed). The synthesis of 1,2,3-triazoles is of significant interest due to their wide range of biological activities, including anticancer properties. nih.gov

Table 1: Examples of [3+2] Cycloaddition of Ynones with Azides

| Ynone Reactant | Azide Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aryl-substituted ynone | Aryl azide | Copper(I) | 1,4-Disubstituted 1,2,3-triazole | organic-chemistry.org |

| Alkyl-substituted ynone | Alkyl azide | Thermal | Mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles | clockss.org |

| Ynone with electron-withdrawing group | Aryl azide | Ruthenium(II) | 1,5-Disubstituted 1,2,3-triazole | acs.org |

| Terminal alkyne | Organic azide | [Ir(COD)Cl]2 | Fully substituted 5-thiotriazole or 1,5-disubstituted triazole | acs.org |

The ynone functionality can participate in a variety of other cycloaddition reactions. In intermolecular reactions, it can act as a 2π component in [2+2], [3+2], and [4+2] cycloadditions. For instance, propargylic alcohols, which are structurally related to ynones, can undergo [3+2] cycloadditions with ketene (B1206846) dithioacetals to form functionalized cyclopentadienes. nih.gov

Intramolecular cycloadditions are particularly valuable for constructing complex polycyclic frameworks. Propargyl substrates, including those with ketone functionalities, can undergo gold-catalyzed intramolecular cycloadditions. rsc.orgntnu.edu For example, a propargyl aryldiazoester can undergo a gold(III)-catalyzed [4+3]-cycloaddition followed by a cascade of rearrangements. rsc.org While a direct intramolecular reaction of this compound would require tethering to a suitable diene or dipole, its potential as a synthon in such transformations is significant.

Transition Metal-Catalyzed Transformations

Transition metal catalysis unlocks a vast array of transformations for ynones that are not accessible through other means. Catalysts based on ruthenium and copper are particularly effective in mediating unique reactions involving the C≡C–C=O scaffold.

Ruthenium complexes are versatile catalysts for a wide range of organic transformations. numberanalytics.com The reaction of alkynes with ruthenium carbonyls, such as Ru₃(CO)₁₂, can lead to the formation of various organometallic cluster complexes. acs.org These reactions often involve the insertion of the alkyne into Ru-Ru or Ru-C bonds, leading to new cluster frameworks that incorporate the alkyne ligand. For example, reactions of allenylidene-ruthenium cluster carbonyls with alkynes result in the formation of larger, more complex organic ligands coordinated to the ruthenium cluster. rsc.org The specific products depend on the nature of the alkyne and the reaction conditions. Ruthenium(III) chloride has also been shown to be an efficient catalyst in multicomponent reactions involving aldehydes and β-keto esters, highlighting its utility in synthesizing complex heterocyclic structures. organic-chemistry.org Given this reactivity, this compound would be expected to react with ruthenium carbonyls to form novel organometallic species.

Table 2: Ruthenium-Mediated Reactions with Alkynes

| Ruthenium Catalyst/Precursor | Alkyne Substrate | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Ru₃(μ-H)(μ₃-CCCPh₂)(μ-OH)(CO)₉ | HC≡CSiMe₃ | Alkyne insertion | Ruthenium cluster with integrated alkyne ligand | rsc.org |

| Ru₃(CO)₁₂ | Various alkynes | Cluster formation | Ruthenium carbonyl cluster complexes | acs.org |

| RuCl₃ | (Used with aldehyde and β-keto ester) | Biginelli reaction | 3,4-Dihydropyrimidin-2(1H)-ones | organic-chemistry.org |

| Ru(II) pincer complex | Terminal alkynes | Deuteration | Mono-deuterated terminal alkynes | organic-chemistry.org |

Copper catalysis is widely employed for reactions involving alkynes and ynones. nih.govrsc.org Copper catalysts can facilitate various annulation reactions, which are ring-forming processes. For instance, copper(II) acetate (B1210297) catalyzes the annulation of enaminones with alkynyl esters to produce highly substituted pyrroles. rsc.org Similarly, copper-catalyzed oxidative ipso-annulation of N-arylpropiolamides and biaryl ynones with 1,3-diketones has been developed to construct spiro-trienones. rsc.org These reactions demonstrate the power of copper catalysis to construct complex heterocyclic and spirocyclic systems from ynone precursors.

In addition to annulations, copper catalysts can mediate rearrangement reactions. A notable example is the domino copper-catalyzed C-O coupling followed by a Claisen rearrangement, which can generate adjacent quaternary stereocenters. acs.org Copper catalysts are also known to promote rsc.orgrsc.org-nitrogen rearrangement of O-aryl ketoximes. nih.gov The application of these catalytic systems to this compound could provide pathways to novel rearranged products and complex molecular architectures.

Table 3: Copper-Catalyzed Reactions with Ynone and Alkyne Substrates

| Copper Catalyst | Substrates | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | Enaminones and alkynyl esters | C-H/N-H Annulation | Tetrasubstituted pyrroles | rsc.org |

| Cu(II) | N-arylpropiolamides and 1,3-diketones | Oxidative ipso-annulation | Diketoalkyl spiro-trienones | rsc.org |

| CuCl₂-cryptand complex | Terminal alkynes and acyl chlorides | Coupling | Ynones | nih.gov |

| NHC-Copper complex | O-aryl ketoximes | rsc.orgrsc.org-Nitrogen Rearrangement | ortho-Aminophenol derivatives | nih.gov |

Palladium-Catalyzed Processes

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound is a versatile participant in such transformations. The presence of the aryl halide (chlorophenyl group) and the terminal alkyne provides two reactive handles for a variety of coupling reactions.

One of the most prominent palladium-catalyzed reactions involving aryl halides is the Suzuki cross-coupling reaction. mdpi.com This reaction typically involves the coupling of an organoboron compound with an organic halide. mdpi.com In the context of this compound, the 3-chlorophenyl moiety can act as the organic halide component. The general catalytic cycle for a Suzuki coupling involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com

The terminal alkyne of this compound can also participate in palladium-catalyzed reactions, most notably the Sonogashira coupling. This reaction couples a terminal alkyne with an aryl or vinyl halide. While the chlorophenyl group within the same molecule could potentially undergo intramolecular reactions, the Sonogashira coupling is more commonly employed to couple this compound with other aryl or vinyl halides. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.org

Furthermore, palladium-catalyzed coupling reactions of chloroaryls can be performed in aqueous media using sodium formate (B1220265) and a surfactant. rsc.org These conditions can lead to the formation of biaryl compounds. rsc.org However, a competing reduction process can also occur, leading to the conversion of the chloroaryl group to an aryl group. rsc.org The selectivity between coupling and reduction is influenced by factors such as temperature, formate concentration, and the nature of the surfactant. rsc.org Mechanistic studies suggest that the reduction may involve a palladium hydride species, while the coupling proceeds through a single electron-transfer mechanism. rsc.org

Table 1: Overview of Potential Palladium-Catalyzed Reactions

| Reaction Name | Reacting Group on Substrate | Typical Coupling Partner | Key Catalyst Components |

|---|---|---|---|

| Suzuki Coupling | 3-Chlorophenyl | Organoboron compound | Pd(0) complex, Base |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Pd(0) complex, Cu(I) salt, Base |

| Heck Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Pd(0) complex, Base |

| Carbonylative Coupling | 3-Chlorophenyl | Carbon Monoxide, Nucleophile | Pd(0) complex, Ligand |

Nucleophilic and Electrophilic Addition Reactions

The electronic nature of this compound, characterized by the electron-withdrawing carbonyl group adjacent to the alkyne, renders the triple bond susceptible to nucleophilic attack. This reactivity is central to a variety of addition reactions.

The conjugated system of the carbonyl group and the alkyne in this compound makes it a prime candidate for Michael additions, also known as conjugate additions. organic-chemistry.orgwikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.org

The mechanism of the Michael addition involves the attack of a nucleophile on the β-carbon of the alkynyl ketone. This initial attack generates a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate leads to the final 1,4-adduct. A wide range of nucleophiles can act as Michael donors, including enolates, amines, thiols, and certain organometallic reagents. masterorganicchemistry.com The choice of nucleophile and reaction conditions can influence the outcome and stereoselectivity of the reaction.

The reaction is thermodynamically controlled and is particularly effective with soft nucleophiles. organic-chemistry.org Harder nucleophiles, such as Grignard or organolithium reagents, tend to favor direct 1,2-addition to the carbonyl group. masterorganicchemistry.comlibretexts.org

Table 2: Common Michael Donors and Their Adducts with this compound

| Michael Donor (Nucleophile) | Resulting Adduct Structure (General) |

|---|---|

| R₂CuLi (Gilman Reagent) | 3-Substituted-1-(3-chlorophenyl)prop-2-en-1-one |

| RNH₂ (Primary Amine) | 3-(Alkylamino)-1-(3-chlorophenyl)prop-2-en-1-one |

| RSH (Thiol) | 3-(Alkylthio)-1-(3-chlorophenyl)prop-2-en-1-one |

| Malonate Ester Enolate | Diethyl 2-(3-(3-chlorophenyl)-3-oxoprop-1-en-1-yl)malonate |

The carbonyl and alkyne functionalities of this compound can be selectively or fully reduced using various reducing agents. The choice of reagent dictates the final product.

Reduction of the carbonyl group to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction typically yields 1-(3-chlorophenyl)prop-2-yn-1-ol. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the carbonyl group and the alkyne. The reduction of the alkyne can proceed to either the corresponding alkene (an enone) or be fully reduced to the alkane, depending on the reaction conditions.

Catalytic hydrogenation offers another versatile method for reduction. The choice of catalyst and reaction conditions determines the extent of reduction. For instance, using a poisoned catalyst like Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) will selectively reduce the alkyne to a cis-alkene, affording (Z)-1-(3-chlorophenyl)prop-2-en-1-one. In contrast, using a more active catalyst like palladium on carbon (Pd/C) with hydrogen gas will typically lead to the complete reduction of both the alkyne and the carbonyl group, resulting in 1-(3-chlorophenyl)propan-1-ol.

The alkyne moiety in this compound is susceptible to oxidative cleavage. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the triple bond. Ozonolysis followed by an oxidative workup would be expected to yield 3-chlorobenzoic acid and a carboxylic acid derived from the terminal alkyne carbon.

Oxidation can also be directed at other parts of the molecule under specific conditions. For instance, if the carbonyl group were to be first reduced to a hydroxyl group, that secondary alcohol could then be oxidized back to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation. While the primary focus of oxidation on the parent compound is the alkyne, the reactivity of its derivatives opens up further synthetic possibilities. researchgate.net

Table 3: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reagent | Functional Group Targeted | Primary Product(s) |

|---|---|---|---|

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Carbonyl | 1-(3-Chlorophenyl)prop-2-yn-1-ol |

| Alkyne Reduction (Partial) | Lindlar's Catalyst/H₂ | Alkyne | (Z)-1-(3-Chlorophenyl)prop-2-en-1-one |

| Full Reduction | Palladium on Carbon/H₂ | Carbonyl and Alkyne | 1-(3-Chlorophenyl)propan-1-ol |

| Oxidative Cleavage | Potassium Permanganate (KMnO₄) | Alkyne | 3-Chlorobenzoic acid |

Strategic Derivatization and Application As a Molecular Scaffold

Transformation into Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds belonging to the flavonoid family. chemrevlett.com They are recognized for their broad spectrum of biological activities and serve as important intermediates in the synthesis of other flavonoids and heterocyclic compounds. chemrevlett.comnih.gov The transformation of 1-(3-chlorophenyl)prop-2-yn-1-one into chalcone derivatives provides a pathway to a vast library of potentially bioactive molecules.

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation reaction. chemrevlett.comimamu.edu.sa This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. nih.govimamu.edu.sa While this compound itself is not directly used in a Claisen-Schmidt condensation to form chalcones, it serves as a precursor to the necessary substituted acetophenone.

The general synthetic strategy involves the reduction of the alkyne functionality in this compound to an alkene, followed by further transformations or direct use in condensation reactions. For instance, the propargyl ketone can undergo hydration of the triple bond to yield a 1,3-diketone, which can then be a substrate for various condensation reactions.

Alternatively, a more direct conceptual pathway involves the Sonogashira coupling of 3-chloro-iodobenzene with a suitable propargyl alcohol, followed by oxidation to the corresponding ketone, this compound. This ynone can then undergo various addition reactions. For the synthesis of chalcones, a common approach is the reaction of a substituted acetophenone with a substituted benzaldehyde. researchgate.net For example, the condensation of a 3-chloroacetophenone with a variety of substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide yields the corresponding chalcone derivatives. imamu.edu.saresearchgate.net Microwave-assisted synthesis has also been reported as an efficient method for this transformation. researchgate.net

| Starting Materials | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Acetophenone and Benzaldehyde | Base-catalyzed (e.g., NaOH, KOH), often in ethanol (B145695) | Substituted Chalcones | imamu.edu.saresearchgate.net |

| 2'-hydroxyacetophenone and Benzaldehyde derivatives | Microwave irradiation, ionic liquid | 2'-hydroxychalcones | researchgate.net |

| 4-hydroxyacetophenone and substituted aryl aldehydes | Aqueous KOH | Hydroxy-substituted chalcones | jksus.org |

The reactivity of chalcone derivatives is largely dictated by the electrophilic nature of the β-carbon of the α,β-unsaturated carbonyl system and the nucleophilicity of the carbonyl oxygen. The substituents on both aromatic rings play a crucial role in modulating this reactivity.

The structure-activity relationship (SAR) of chalcones is a well-studied area, particularly concerning their biological activities. nih.govnih.gov The substitution pattern on the aryl rings has been shown to be critical for their various pharmacological effects. nih.gov For example, the presence of hydroxyl and methoxy (B1213986) groups is often associated with antioxidant and anti-inflammatory properties. The planarity of the molecule, influenced by the substituents, can also impact its ability to interact with biological targets. mdpi.com

Construction of Diverse Heterocyclic Systems

The versatile reactivity of this compound and its chalcone derivatives allows for their use as key synthons in the construction of a wide variety of heterocyclic compounds. These heterocyclic systems are of great interest due to their prevalence in pharmaceuticals and other biologically active molecules.

Pyrazoles and isoxazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a nitrogen and an oxygen atom, respectively. They are commonly synthesized through the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines and hydroxylamine (B1172632), respectively. dergipark.org.trnih.gov

Pyrazoles: The chalcone derivatives obtained from this compound can be readily converted to pyrazoles. The reaction of a chalcone with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, leads to the formation of pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole. jocpr.comresearchgate.net A one-pot synthesis can also be achieved by reacting the chalcone and hydrazine in the presence of an oxidizing agent. jocpr.com The regioselectivity of the reaction can be influenced by the substitution pattern on the chalcone and the nature of the hydrazine derivative used. jocpr.com

Isoxazoles: Similarly, isoxazoles can be synthesized from chalcone precursors. The reaction of a chalcone with hydroxylamine hydrochloride results in the formation of an oxime, which then undergoes cyclization to yield the isoxazole (B147169) ring. wpmucdn.comwpmucdn.com A common route involves the initial bromination of the chalcone to form a dibromo derivative, which then reacts with hydroxylamine hydrochloride to afford the isoxazole. wpmucdn.comwpmucdn.com Various methods, including microwave-assisted synthesis and the use of different catalytic systems, have been developed to improve the efficiency and yield of isoxazole synthesis. nih.govorganic-chemistry.org

| Heterocycle | Reactant with Chalcone Derivative | Key Intermediate | Reference |

|---|---|---|---|

| Pyrazole | Hydrazine or substituted hydrazine | Pyrazoline | jocpr.comresearchgate.net |

| Isoxazole | Hydroxylamine hydrochloride | Oxime (often from a dibromo-chalcone precursor) | wpmucdn.comwpmucdn.com |

The terminal alkyne functionality of this compound makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govacs.org This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org

The synthesis involves the reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst. organic-chemistry.org The organic azide can be prepared in situ from the corresponding alkyl halide or aryl boronic acid and sodium azide. rsc.org This three-component, one-pot reaction is attractive due to its operational simplicity and the ability to generate a diverse library of triazole derivatives by varying the azide component. rsc.org The resulting 1,2,3-triazole-linked chalcone-like structures are of interest for their potential biological activities. nih.gov

Benzodiazepines and benzothiazepines are seven-membered heterocyclic systems containing two nitrogen atoms and a nitrogen and a sulfur atom, respectively, fused to a benzene (B151609) ring. These scaffolds are present in a large number of medicinally important compounds. Chalcones derived from this compound serve as crucial precursors for the synthesis of these heterocyclic systems. nih.gov

Benzodiazepines: The synthesis of 1,5-benzodiazepines can be achieved through the condensation reaction of a chalcone with o-phenylenediamine. rasayanjournal.co.in The reaction is typically carried out in a suitable solvent like ethanol, and can be catalyzed by acids or bases. Microwave irradiation has been shown to be an effective method for accelerating this reaction and improving yields.

Generation of Pyrrole (B145914) and Furan (B31954) Derivatives

The ynone moiety of this compound serves as a powerful tool for the construction of five-membered heterocyclic rings such as pyrroles and furans. Various synthetic strategies have been developed to achieve this, often involving the reaction of the ynone with appropriate nucleophiles.

One common approach to pyrrole synthesis involves the reaction of α,β-ynones with benzylamines. This base-promoted, one-pot synthesis proceeds via an intramolecular cyclization of an N-benzyl enamine intermediate, yielding highly substituted pyrroles. For instance, the reaction of an ynone with a benzylamine (B48309) in the presence of a base like potassium phosphate (B84403) can lead to the formation of a 2,3,5-trisubstituted pyrrole. rsc.org Another elegant method involves the 1,3-dipolar cycloaddition of azomethine ylides with ynones, catalyzed by silver acetate (B1210297), to afford multi-substituted pyrroles in moderate to high yields. organic-chemistry.org

In a similar vein, furan derivatives can be accessed from ynone precursors. A notable method involves the generation of a furan-3(2H)-imine scaffold from α,β-unsaturated ketones, which are themselves derived from the corresponding ynones. nih.govacs.org This transformation is typically achieved through a 1,4-addition of an aniline (B41778) derivative to the α,β-unsaturated system, followed by an intramolecular cyclization. Furthermore, the zinc chloride-catalyzed 5-endo-dig cycloisomerization of 1,4-disubstituted but-3-yn-1-ones provides a direct route to 2,5-disubstituted furans. uantwerpen.be

The following table summarizes some of the key findings in the synthesis of pyrrole and furan derivatives from ynone precursors.

| Heterocycle | Synthetic Method | Key Reagents & Conditions | Product Type |

| Pyrrole | Base-promoted intramolecular cyclization | Benzylamines, K₃PO₄, DMSO, 140 °C | 2,3,5-Trisubstituted pyrroles |

| Pyrrole | 1,3-Dipolar cycloaddition | Azomethine ylides, AgOAc | Multi-substituted pyrroles |

| Furan | 1,4-Addition and intramolecular cyclization | Aniline derivatives on α,β-unsaturated ketone from ynone | Furan-3(2H)-imines |

| Furan | 5-endo-dig Cycloisomerization | ZnCl₂, Dichloromethane, room temperature | 2,5-Disubstituted furans |

Synthesis of Quinoline (B57606) and Quinazoline (B50416) Analogues

The versatile reactivity of this compound also extends to the synthesis of larger, nitrogen-containing heterocyclic systems like quinolines and quinazolines. These scaffolds are of particular interest due to their prevalence in pharmaceuticals and biologically active compounds.

An efficient one-pot approach for the synthesis of quinolines involves the reaction of 1,3-ynones with o-aminothiophenol. This reaction proceeds through a Michael addition-cyclization condensation to form a 1,5-benzothiazepine (B1259763) intermediate, which then undergoes an iodine-mediated desulfurative cyclization to afford the quinoline product. Notably, ynones bearing a meta-chloro substituent, such as this compound, have been shown to react efficiently, providing the corresponding quinoline in good yield. rsc.org

While direct methods for the synthesis of quinazolines from ynones are less commonly reported, the structural components of this compound suggest its potential as a precursor. For instance, copper-catalyzed methods for the synthesis of quinazolines from terminal alkynes and 2-aminobenzonitriles have been developed. These reactions proceed via the formation of a ketenimine intermediate, which then undergoes cyclization. It is plausible that this compound could participate in similar transformations, where the ynone functionality is first converted to a suitable intermediate that can then react with a 2-amino-substituted aromatic precursor to form the quinazoline ring.

Below is a table highlighting a relevant finding for quinoline synthesis from ynones.

| Heterocycle | Synthetic Method | Key Reagents & Conditions | Product Type |

| Quinoline | Michael addition-cyclization and desulfurative cyclization | o-Aminothiophenol, Lewis acid catalyst, I₂ | Substituted quinolines |

Design and Synthesis of Polyfunctionalized Organic Molecules

The utility of this compound as a building block is not limited to the synthesis of simple heterocyclic systems. Its multiple reactive sites make it an ideal candidate for use in multicomponent and cascade reactions, which allow for the rapid construction of complex and polyfunctionalized organic molecules in a single synthetic operation.

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a one-pot process to form a product that contains the structural elements of all the starting materials. The ynone functionality of this compound, with its dual electrophilic centers, is well-suited for participation in such reactions. For example, MCRs involving ynones, amines, and other nucleophiles can lead to the formation of highly substituted and functionally diverse heterocyclic scaffolds. researchgate.netresearchgate.net

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that are triggered by a single event. The initial reaction of a nucleophile with this compound can initiate a cascade of cyclizations and rearrangements, leading to the formation of intricate molecular architectures. For instance, the reaction of an ynone with a suitably functionalized precursor could lead to the formation of spirocyclic or fused polycyclic systems.

While specific examples detailing the use of this compound in such complex transformations are not extensively documented, the known reactivity of ynones in MCRs and cascade reactions strongly suggests its potential in the design and synthesis of novel, polyfunctionalized organic molecules. The development of such reactions would provide a powerful and efficient means of accessing new chemical space for applications in drug discovery and materials science.

Advanced Computational and Theoretical Investigations of 1 3 Chlorophenyl Prop 2 Yn 1 One

Quantum Chemical Calculations for Structural Elucidation and Electronic Properties

Quantum chemical calculations are foundational in modern chemistry for predicting molecular structures and electronic landscapes. By solving approximations of the Schrödinger equation, these methods can model a molecule's geometry, orbital energies, and charge distribution with high accuracy, providing a detailed picture of its inherent properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov This is achieved by finding the lowest energy state of the molecule's electron density. The B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) is commonly employed for such calculations, offering a balance between accuracy and computational cost. nih.gov

While a specific DFT study for 1-(3-Chlorophenyl)prop-2-yn-1-one is not extensively documented, data from analogous structures like (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one allow for the prediction of its geometric parameters. nih.govuantwerpen.be The calculations reveal key bond lengths and angles that define the molecular framework. The planarity between the phenyl ring and the adjacent carbonyl group is a critical factor, influencing the molecule's conjugation and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Compounds Data is illustrative and based on calculations for similar structures.

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Lengths | C=O | ~1.25 Å |

| C-Cl | ~1.75 Å | |

| C≡C | ~1.21 Å | |

| C-C (Phenyl-Carbonyl) | ~1.49 Å | |

| Bond Angles | Phenyl-C-C (Carbonyl) | ~119° |

| C-C-O (Carbonyl) | ~121° | |

| C-C≡C | ~178° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be distributed over the chlorophenyl ring and the alkyne moiety, while the LUMO is likely concentrated around the electron-deficient carbonyl group. The HOMO-LUMO gap determines the energy required for electronic transitions, influencing the molecule's UV-visible absorption properties. science.gov

Table 2: Representative FMO Energies based on Analogous Phenyl Ketones Data is illustrative and based on calculations for similar structures.

| Parameter | Energy (eV) | Significance |

| HOMO | ~ -6.5 eV | Electron-donating capacity |

| LUMO | ~ -2.0 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | ~ 4.5 eV | Chemical reactivity & stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the total charge distribution on the van der Waals surface of a molecule. nih.gov It is invaluable for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red to yellow) correspond to electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue to green) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would show the most negative potential concentrated around the highly electronegative oxygen atom of the carbonyl group, making it the primary site for interaction with electrophiles. nih.govuantwerpen.be The hydrogen atom of the alkyne group would exhibit a region of positive potential, marking it as a potential site for nucleophilic attack or deprotonation. The chlorophenyl ring would show a more complex distribution due to the electronegativity of the chlorine atom and the delocalized π-system.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. acadpubl.eumalayajournal.org It examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs, quantifying their stabilization energy (E(2)). These interactions, often described as hyperconjugation, are crucial for understanding molecular stability. nih.gov

Table 3: Predicted Major NBO Interactions and Stabilization Energies (E(2)) Data is illustrative and based on calculations for similar structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C) | High | Resonance, Charge Delocalization |

| LP (Cl) | σ* (C-C of ring) | Moderate | Hyperconjugation |

| π (C≡C) | π* (C=O) | Moderate | π-conjugation |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be used to interpret and verify experimental results. epstem.net DFT methods can compute vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

Calculated vibrational frequencies are often systematically higher than experimental values due to the calculations being performed on a single molecule in a vacuum (harmonic approximation). Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov For this compound, key vibrational modes would include the C=O stretch, the C≡C stretch of the alkyne, and various C-H and C-Cl stretching and bending modes.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govnmrdb.org These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 4: Predicted Key Spectroscopic Data for this compound Data is illustrative and based on scaled quantum mechanical calculations for analogous compounds.

| Spectroscopy | Functional Group/Atom | Predicted Wavenumber/Shift |

| FT-IR | C=O stretch | ~1680-1700 cm⁻¹ |

| C≡C stretch | ~2100-2150 cm⁻¹ | |

| ≡C-H stretch | ~3250-3300 cm⁻¹ | |

| ¹³C NMR | C=O | ~180-190 ppm |

| C≡C (quaternary) | ~80-90 ppm | |

| C≡C (terminal) | ~75-85 ppm | |

| ¹H NMR | ≡C-H | ~3.0-3.5 ppm |

Theoretical Studies on Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net These descriptors are categorized as either global, describing the reactivity of the molecule as a whole, or local, identifying the reactivity of specific atomic sites.

Global reactivity descriptors are derived from the HOMO and LUMO energies. They include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. mdpi.com

These descriptors provide a quantitative basis for comparing the stability and reactivity of different molecules. dergipark.org.tr

Local reactivity descriptors, such as the Fukui function, are used to determine which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. nih.gov This allows for the prediction of regioselectivity in chemical reactions. For this compound, local descriptor analysis would likely confirm the carbonyl oxygen as the most nucleophilic site and the carbonyl carbon as a primary electrophilic site.

Table 5: Calculated Global Reactivity Descriptors Data is illustrative and based on DFT calculations for analogous compounds.

| Descriptor | Formula | Predicted Value | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.25 eV | Tendency to donate/accept electrons |

| Chemical Hardness (η) | E_LUMO - E_HOMO | ~ 4.50 eV | High stability, low reactivity |

| Global Softness (S) | 1 / η | ~ 0.22 eV⁻¹ | Low polarizability |

| Electrophilicity (ω) | μ² / (2η) | ~ 2.00 eV | Moderate electrophilic character |

Computational Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. Organic molecules, particularly those with donor-π-acceptor architectures, are promising candidates for NLO materials due to their large hyperpolarizabilities. The NLO response of a molecule is primarily determined by its first hyperpolarizability (β), a measure of the second-order NLO effect.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO properties of molecules. frontiersin.org For this compound, the combination of the electron-withdrawing chlorophenyl group and the electron-accepting propynone moiety, connected by a π-system, suggests the potential for a significant NLO response.

Theoretical calculations on analogous systems, such as ethynylated chalcones which feature a similar D-π-A framework, have demonstrated that the introduction of an acetylide moiety can enhance the NLO properties. analis.com.my In a computational study of 3-(naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-one, a related chalcone (B49325) derivative, DFT calculations at the B3LYP/6-31G(d,p) level of theory revealed a significant first hyperpolarizability (β_tot) of 420.51 × 10⁻³⁰ esu. analis.com.my This enhancement is attributed to the extended π-conjugation provided by the ethynyl (B1212043) group, which facilitates intramolecular charge transfer.

For this compound, we can anticipate that the chlorine atom, being an electron-withdrawing group, will influence the electronic distribution and, consequently, the hyperpolarizability. The position of the chloro substituent on the phenyl ring is also crucial. Theoretical studies on substituted benzaldehydes have shown that the position of the substituent significantly affects the dipole moment and first-order hyperpolarizability. mdpi.com

To provide a quantitative estimation of the NLO properties of this compound and its isomers, a hypothetical data table based on DFT calculations for similar aromatic ketones is presented below. These values are illustrative and based on trends observed in related computational studies.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| 1-Phenylprop-2-yn-1-one | 3.50 | 120.5 | 850 |

| 1-(2-Chlorophenyl)prop-2-yn-1-one | 3.85 | 128.2 | 980 |

| This compound | 3.65 | 127.8 | 920 |

| 1-(4-Chlorophenyl)prop-2-yn-1-one (B3050003) | 2.90 | 129.0 | 750 |

Mechanistic Insights from Computational Reaction Pathway Analysis

The ynone functionality in this compound is a versatile reactive handle for various organic transformations, most notably cycloaddition reactions. The electron-deficient nature of the alkyne, due to the adjacent carbonyl group, makes it an excellent dipolarophile or dienophile. Computational reaction pathway analysis, again primarily using DFT, is crucial for understanding the mechanisms, regioselectivity, and kinetics of these reactions.

A prominent reaction of ynones is the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles. rsc.org This reaction is a cornerstone of "click chemistry." Theoretical studies have shown that for electron-deficient alkynes, this cycloaddition can proceed without a catalyst, albeit under harsher conditions than the well-known copper-catalyzed variant. researchgate.netnih.gov The reaction mechanism, whether concerted or stepwise, and the activation barriers can be computationally elucidated.

For the reaction of this compound with a simple azide (B81097) like methyl azide, two regioisomeric triazole products can be formed. DFT calculations can predict the activation energies for the formation of both regioisomers, thereby explaining the experimentally observed regioselectivity. The presence of the electron-withdrawing 3-chlorophenyl group is expected to influence the electronic properties of the ynone and thus the activation barriers of the cycloaddition.

Computational studies on the azide-alkyne cycloaddition have established that the activation energy is sensitive to the electronic nature of the substituents on both the azide and the alkyne. rsc.org For electron-deficient alkynes, the reaction is often under frontier molecular orbital control, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne.

A hypothetical reaction pathway analysis for the 1,3-dipolar cycloaddition of methyl azide to this compound is presented below. The activation energies are illustrative and based on values reported for similar cycloadditions involving electron-deficient alkynes.

| Reaction Pathway | Reactants | Transition State | Product | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Formation of 1,4-disubstituted triazole | This compound + Methyl Azide | TS1 | 1-(1-Methyl-4-((3-chlorophenyl)carbonyl)-1H-1,2,3-triazole) | 22.5 |

| Formation of 1,5-disubstituted triazole | This compound + Methyl Azide | TS2 | 1-(1-Methyl-5-((3-chlorophenyl)carbonyl)-1H-1,2,3-triazole) | 25.8 |

These computational insights not only rationalize the observed reactivity but also guide the design of new synthetic methodologies and the development of novel functional materials based on the this compound scaffold.

Future Research Directions and Broad Impact of 1 3 Chlorophenyl Prop 2 Yn 1 One Chemistry

Development of Novel Synthetic Methodologies

While established methods for the synthesis of ynones exist, the development of more efficient, sustainable, and general methodologies remains a key research objective. thieme-connect.com Traditional approaches often rely on the coupling of organometallic reagents with acyl chlorides or the oxidation of propargyl alcohols. wikipedia.org Future efforts will likely focus on the following areas:

Direct C-H Activation: Developing catalytic systems that enable the direct coupling of terminal alkynes with aryl C-H bonds would represent a significant step forward in atom economy and synthetic efficiency. This would bypass the need for pre-functionalized starting materials like aryl halides.

Carbonylative Cross-Coupling Reactions: Refining and expanding the scope of carbonylative cross-coupling reactions, where carbon monoxide is incorporated to form the ynone backbone, is an ongoing area of interest. thieme-connect.comresearchgate.net The development of catalysts that are more tolerant of various functional groups and operate under milder conditions is a primary goal.

Flow Chemistry Approaches: The implementation of continuous flow technologies for ynone synthesis could offer advantages in terms of safety, scalability, and reaction control. The precise control over reaction parameters in flow reactors can lead to higher yields and purities.

Biocatalytic Methods: Exploring enzymatic transformations for the synthesis of ynones presents a green and highly selective alternative to traditional chemical methods. Lipases and other enzymes could potentially be engineered to catalyze the formation of the ynone moiety.

A summary of common synthetic routes to ynones is presented in the table below.

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

| Acyl Substitution | Terminal Alkyne, Acyl Chloride | Trimethylaluminum | Good for specific substrates | Requires organoaluminum reagent |

| Oxidative Cleavage | Aldehyde, Hypervalent Alkynyl Iodide | Gold Catalyst | Direct from aldehydes | Use of hypervalent iodide |

| Swern Oxidation | Terminal Alkyne, Aldehyde | Oxalyl Chloride, DMSO, Triethylamine | Two-step, but versatile | Stoichiometric oxidant |

| Sonogashira Coupling | Terminal Alkyne, Acyl Chloride | Palladium/Copper Nanocatalyst | Often high yielding | Potential for catalyst contamination |

Exploration of New Reactivity Modes and Mechanistic Understanding

The dual electrophilic nature of ynones, with reactive sites at the carbonyl carbon and the β-alkynyl carbon, allows for a rich and diverse range of chemical transformations. numberanalytics.com While many reactions of ynones are well-documented, there is still significant potential for discovering novel reactivity patterns.

Future research will likely focus on:

Catalytic Enantioselective Transformations: The development of new chiral catalysts for the asymmetric functionalization of ynones is a major frontier. rsc.org This will enable the synthesis of enantioenriched products, which are crucial in medicinal chemistry and materials science.

Radical Reactions: Investigating the behavior of ynones in radical-mediated processes could unlock new synthetic pathways. The alkyne moiety can act as a radical acceptor, leading to the formation of complex cyclic and acyclic structures. researchgate.net

Photocatalysis: The use of visible light photocatalysis to initiate reactions of ynones is a rapidly growing area. acs.org This approach offers mild reaction conditions and unique reactivity that is often complementary to traditional thermal methods.

Computational Studies: In-depth mechanistic studies using computational tools like Density Functional Theory (DFT) will be crucial for understanding the intricate details of ynone reactions. acs.org These studies can help in predicting reactivity, explaining selectivity, and guiding the design of new catalysts and reactions. A recent study on the ruthenium-catalyzed hydroboration of ynones revealed a novel reaction mode leading to vinyl α-hydroxylboronates, a transformation elucidated through detailed DFT calculations. acs.org

Expansion of Molecular Scaffolds and Chemical Libraries

The ability of 1-(3-chlorophenyl)prop-2-yn-1-one and its analogs to serve as versatile building blocks is a key driver of their importance in synthetic chemistry. researchgate.net They are precursors to a wide array of molecular scaffolds, particularly heterocyclic compounds.

Future directions in this area include:

Domino and Multicomponent Reactions: Designing novel domino and multicomponent reactions (MCRs) starting from ynones will allow for the rapid construction of complex molecular architectures in a single synthetic operation. researchgate.net This is a highly efficient strategy for generating chemical diversity.

Synthesis of Fused Heterocyclic Systems: Exploring new cyclization strategies to access polycyclic and fused heterocyclic systems from ynone precursors is of great interest. These complex scaffolds are often found in natural products and pharmaceutically active compounds.

Diversity-Oriented Synthesis (DOS): Utilizing ynones in diversity-oriented synthesis campaigns will enable the creation of large and structurally diverse chemical libraries. These libraries are invaluable for high-throughput screening and the discovery of new bioactive molecules. For instance, the base-catalyzed intramolecular cyclization of a derivative of 1-(4-chlorophenyl)prop-2-yn-1-one (B3050003) has been used to synthesize a novel pyrrol-3-one derivative. mdpi.com

Catalyst Design and Optimization for Ynone Transformations

The development of new and improved catalysts is central to advancing the chemistry of ynones. rsc.org The efficiency, selectivity, and substrate scope of many ynone transformations are directly dependent on the nature of the catalyst employed.

Key areas for future research in catalyst design include:

Ligand Development: The design and synthesis of novel ligands for transition metal catalysts will play a crucial role in controlling the reactivity and selectivity of ynone transformations. This includes chiral ligands for asymmetric catalysis and ligands that promote challenging bond formations.

Nanocatalysis: The use of metal nanoparticles as catalysts for ynone reactions is a promising area. wikipedia.org Nanocatalysts can exhibit unique catalytic properties and are often easily recyclable.

Cooperative Catalysis: Exploring systems where two or more catalysts work in concert to promote a transformation can lead to unprecedented reactivity and selectivity. rsc.org This can involve combinations of metal catalysts, organocatalysts, and photocatalysts.

Immobilized Catalysts: The development of solid-supported or immobilized catalysts will be important for the practical application of ynone chemistry in industrial settings. These catalysts can be easily separated from the reaction mixture and reused, leading to more sustainable processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3-Chlorophenyl)prop-2-yn-1-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via Sonogashira coupling or similar palladium-catalyzed reactions. For example, reacting 3-chlorobenzaldehyde with propargyl bromide in the presence of PdCl₂(PPh₃)₂ and a base like triethylamine (Et₃N) under inert conditions. Solvent selection (e.g., THF or DMF) and temperature control (60–80°C) are critical for yield optimization. Purification via column chromatography (n-hexane/CHCl₃) typically achieves >80% purity .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodology : After synthesis, column chromatography using silica gel and a solvent gradient (e.g., n-hexane:ethyl acetate) effectively separates the product from byproducts. Recrystallization from ethanol or methanol may further enhance purity, particularly for crystallographic studies .

Q. How can spectroscopic methods (NMR, IR) confirm the structural identity of this compound?

- Methodology :

- ¹H NMR : Expect signals at δ 7.3–8.1 ppm (aromatic protons), δ 3.5–4.0 ppm (protons adjacent to the carbonyl), and a singlet for the acetylenic proton.

- IR : Strong absorption bands at ~1647 cm⁻¹ (C=O stretch) and ~2100 cm⁻¹ (C≡C stretch) confirm functional groups .

Advanced Research Questions

Q. How can SHELX software be utilized in the crystallographic refinement of this compound, and what challenges arise during data processing?

- Methodology : SHELXL is ideal for small-molecule refinement. Key steps include:

- Data integration using SHELXC for high-resolution datasets.

- Phase determination via SHELXD for experimental phasing.

- Challenges include handling twinned crystals or low-resolution data, which require iterative refinement and validation using R-factors and electron density maps .

Q. What role do hydrogen bonding interactions play in the crystal packing of this compound, and how can graph set analysis elucidate these patterns?

- Methodology : Hydrogen bonding motifs (e.g., C=O⋯H–C) can be analyzed using graph set notation (e.g., D , R₂²(8) ). X-ray diffraction data combined with software like Mercury (CCDC) visualize interactions, while Etter’s rules predict packing patterns .

Q. How can DFT calculations predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level computes:

- Frontier molecular orbitals (HOMO-LUMO) for reactivity insights.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Compare computational results with experimental UV-Vis and IR spectra for validation .

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodology : Kinetic studies (e.g., monitoring reaction progress via HPLC) and isotopic labeling (²H/¹³C) can delineate pathways. For example, the electron-withdrawing Cl group activates the carbonyl for nucleophilic attack, while the acetylenic bond participates in [2+2] cycloadditions .

Data Contradictions and Resolution

- Synthesis Yields : Reported yields (70–83%) vary due to catalyst loading or solvent polarity. Systematic optimization via Design of Experiments (DoE) is recommended .

- Crystallographic Challenges : Discrepancies in hydrogen bond lengths (e.g., 2.8 Å vs. 3.0 Å) may arise from temperature-dependent polymorphism. Multi-temperature XRD studies resolve such issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.